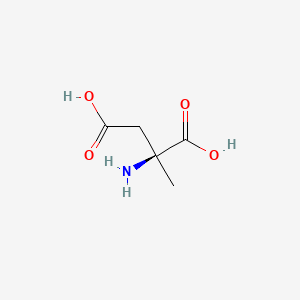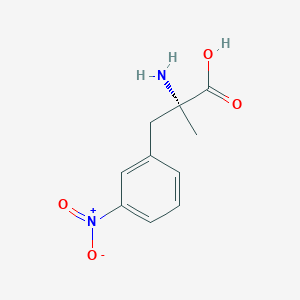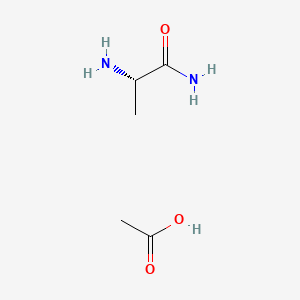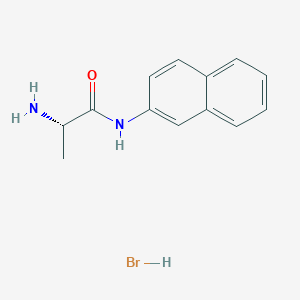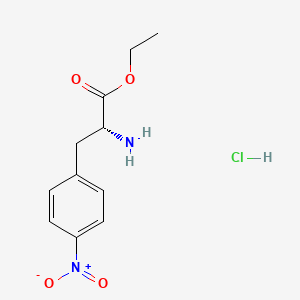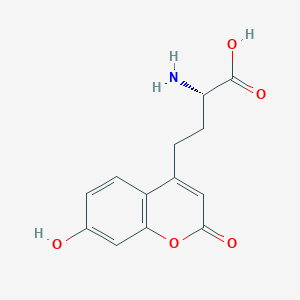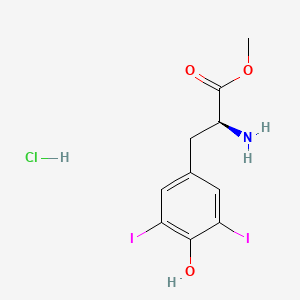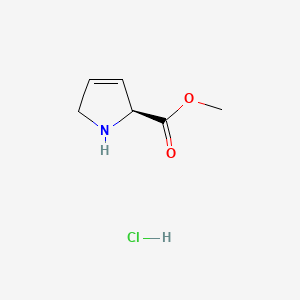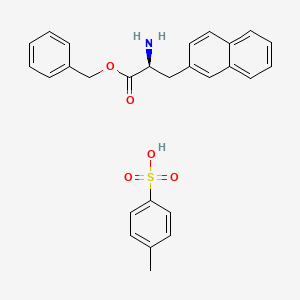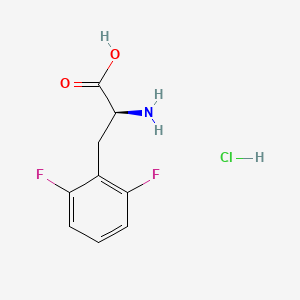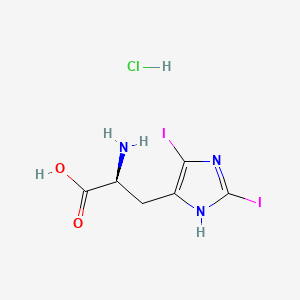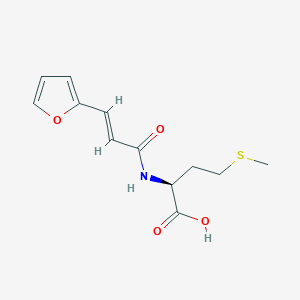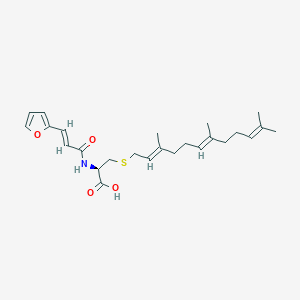
339990-32-8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the Chemical Abstracts Service number 339990-32-8 is known as the β-sheet breaker peptide. This peptide has a molecular formula of C₅₁H₈₁N₁₃O₁₆ and a molecular weight of 1132.28. The peptide sequence is H-Aspartic acid-Alanine-Proline-Alanine-Alanine-Proline-Alanine-Glycine-Proline-Alanine-Valine-Proline-Valine-OH. It is primarily used in research and development, particularly in the study of prion-related disorders .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The β-sheet breaker peptide is synthesized using solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is added to the chain.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of the β-sheet breaker peptide follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The peptide is then purified using high-performance liquid chromatography to achieve a purity of ≥95% .
Análisis De Reacciones Químicas
Types of Reactions
The β-sheet breaker peptide primarily undergoes hydrolysis and enzymatic degradation. It is designed to interact with and disrupt β-sheet structures in proteins, particularly the pathological form of prion proteins.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the peptide bonds.
Enzymatic Degradation: Proteases can cleave the peptide at specific sites.
Major Products Formed
The major products formed from the hydrolysis or enzymatic degradation of the β-sheet breaker peptide are smaller peptide fragments and individual amino acids .
Aplicaciones Científicas De Investigación
The β-sheet breaker peptide is a valuable tool in scientific research, particularly in the study of prion-related disorders. It has been shown to reverse the pathological form of prion proteins to a state similar to the physiological form. This peptide has been used in the following areas:
Chemistry: Studying the structural transition of proteins.
Biology: Investigating the role of protein conformation in disease.
Medicine: Exploring therapeutic approaches for prion-related disorders.
Industry: Developing diagnostic tools and treatments for prion diseases.
Mecanismo De Acción
The β-sheet breaker peptide exerts its effects by interacting with the β-sheet structures in pathological prion proteins. It disrupts these structures, converting the pathological form back to a biochemical and structural state similar to the physiological form. This interaction reduces the infectivity and delays the appearance of clinical symptoms in prion-related diseases .
Comparación Con Compuestos Similares
Similar Compounds
- Procathepsin B (26-50) (rat)
Acetyl-(pro18,asp21)-amyloid beta-protein (17-21)amide: (CAS 339990-02-2)
Uniqueness
The β-sheet breaker peptide is unique in its ability to specifically target and disrupt β-sheet structures in pathological prion proteins. This specificity makes it a valuable tool for studying prion-related disorders and exploring therapeutic approaches .
Propiedades
Número CAS |
339990-32-8 |
|---|---|
Peso molecular |
1132.28 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


